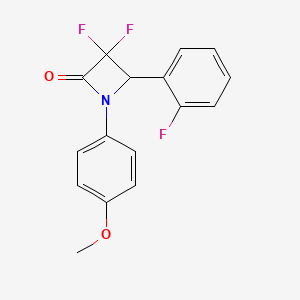

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Vue d'ensemble

Description

The compound "3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one" is a structurally complex molecule that falls within the class of azetidin-2-ones. Azetidin-2-ones, also known as β-lactams, are a significant class of compounds due to their biological activities and their use as building blocks in organic synthesis. They are characterized by a four-membered lactam ring and have been extensively studied for their potential as antibacterial, antitumor, and antiviral agents, as well as enzyme inhibitors.

Synthesis Analysis

The synthesis of azetidin-2-ones can be achieved through various methods. For instance, the Kinugasa reaction has been employed to synthesize a series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, which have shown moderate antiviral activity and potential as antibiotic enhancers . Another approach involves the transformation of 3-benzyloxy-β-lactams into 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, which can then be used as precursors for constructing CF3-containing compounds .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have indicated the importance of the torsional angle between the phenyl rings in the azetidin-2-one structure for potent antiproliferative activity . Additionally, the stereochemistry of azetidin-2-ones can be determined using NMR techniques, as demonstrated by the vicinal H3–H4 coupling constants in the azetidin-2-one ring .

Chemical Reactions Analysis

Azetidin-2-ones can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, they can be used as intermediates in the synthesis of aminopropanes, oxazinanes, aziridines, and dioxan-2-ones . The reactivity of azetidin-2-ones can also be exploited to create prodrugs with improved potency and pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can significantly affect these properties. For instance, the introduction of trifluoromethyl groups can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes . The specific configuration of substituents on the azetidin-2-one ring can also dictate the compound's selectivity and potency as an enzyme inhibitor .

Applications De Recherche Scientifique

Cholesterol Absorption Inhibition

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has been studied for its role in inhibiting cholesterol absorption. For instance, Rosenblum et al. (1998) investigated a similar compound, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, demonstrating its efficacy in lowering cholesterol levels. This research highlighted the potential of azetidin-2-one derivatives in managing cholesterol-related health issues (Rosenblum et al., 1998).

Antitumor Activity

The antitumor properties of azetidin-2-one derivatives have been a significant area of research. Malebari et al. (2022) synthesized and characterized a series of 3-fluoro and 3,3-difluoro β-lactams, noting their potent activity against human breast cancer cells. This study highlights the potential of these compounds as novel cancer therapeutics, particularly in targeting microtubules (Malebari et al., 2022).

Tubulin-Targeting Agents

Research by Greene et al. (2016) into 3-phenoxy-1,4-diarylazetidin-2-ones, a related class of compounds, revealed their role as potent antiproliferative agents. These compounds showed significant activity in inhibiting tubulin polymerization, an essential process in cell division, thus exhibiting potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Spectroscopic Characterization

Spectroscopic studies, such as those conducted by Singh and Pheko (2008), have played a crucial role in characterizing azetidin-2-ones. These studies provide crucial insights into the structural and chemical properties of these compounds, facilitating further research and development (Singh & Pheko, 2008).

Structural Analysis and Synthesis

The synthesis and structural analysis of azetidin-2-ones have been a key focus, with studies like those by Bordeau et al. (2006) contributing to a deeper understanding of these compounds. Such research is vital for advancing the synthesis techniques and exploring new applications of azetidin-2-ones (Bordeau et al., 2006).

Propriétés

IUPAC Name |

3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c1-22-11-8-6-10(7-9-11)20-14(16(18,19)15(20)21)12-4-2-3-5-13(12)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHSCFASEMAZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327347 | |

| Record name | 3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

CAS RN |

328109-39-3 | |

| Record name | 3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)

![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)

![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)

![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)

![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)